L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Description

Properties

IUPAC Name |

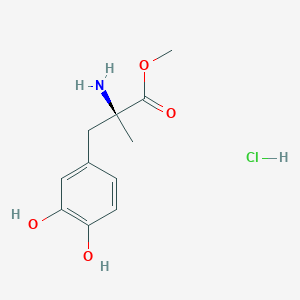

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQNHFLNCESH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544521 | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115054-62-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115054-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis from Veratone

The most extensively documented approach begins with veratone (3,4-dimethoxyphenylacetone) as the starting material, as outlined in patents CN104945270A and CN104945270B. This method involves four sequential transformations:

Step 1: Amidation to 2-Amino-3-(3,4-Dimethoxyphenyl) Propanamide

Veratone undergoes amidation in the presence of sodium hydroxide, Repone K (a phase-transfer catalyst), and triethyl benzyl ammonium chloride. The reaction is conducted at 0–5°C under ammonia gas saturation, followed by ethyl acetate extraction and activated charcoal decolorization. This step yields a white crystalline intermediate with a reported purity of >95% after recrystallization.

Step 2: Oxidation to 2-Amino-3-(3,4-Dimethoxyphenyl) Propionic Acid

The propanamide intermediate is refluxed with concentrated hydrochloric acid for 20 hours, followed by pH adjustment to 4–5 using sodium hydroxide. Antioxidants like sodium sulfite are added to prevent oxidative degradation, resulting in a white powdery solid.

Step 3: Demethoxylation to 2-Amino-3-(3,4-Dihydroxyphenyl) Propionic Acid

Hydrogen bromide (500 mL) is used to cleave methoxy groups under nitrogen at 100°C. Post-reaction purification involves aqueous sodium hydroxide neutralization (pH 6.0) and ethanol washing, yielding the dihydroxyphenyl derivative.

Step 4: Esterification and Acidification to Target Compound

The dihydroxyphenyl propionic acid is dissolved in methanol, saturated with dry HCl gas at 60–70°C for 2 hours, and purified via activated charcoal treatment. Crystallization with sherwood oil produces the final product with a melting point of 210–212°C.

Direct Esterification of Levodopa

An alternative method from patent CN100478327C utilizes levodopa as the precursor. This single-step process involves:

Procedure:

-

Esterification : Levodopa (7.5 g) is dissolved in methanol (80 mL) and saturated with HCl gas under reflux for 2.5 hours.

-

Distillation : Methanol is removed under reduced pressure, and residual water is eliminated at 80°C.

-

Recrystallization : The crude product is purified using ethanol-petroleum ether (1:5.7 v/v), yielding a white crystalline solid with 96.2% purity.

Key Data:

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Veratone Route :

-

Levodopa Route :

Purification and Quality Control

Recrystallization Techniques

Analytical Validation

-

HPLC : Used to monitor reaction progress and quantify purity. Retention times for the target compound range from 4.2–4.5 minutes under C18 column conditions.

-

Melting Point Analysis : Consistent values (210–212°C) confirm crystalline integrity.

Industrial Adaptation and Challenges

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Parkinson's Disease

L-alpha-Methyl DOPA Methyl Ester Hydrochloride is primarily utilized in managing Parkinson's disease symptoms. It acts as a prodrug that is converted to dopamine in the brain, alleviating motor deficits associated with the disease.

- Clinical Studies : A study involving six patients with severe "on-off" phenomena demonstrated that intravenous administration of L-DOPA and its methyl ester produced comparable effects in reversing motor deficits, though the duration of action for the methyl ester was shorter . The optimal infusion rates for maintaining mobility indicated that higher doses of the methyl ester were necessary compared to L-DOPA .

- Animal Models : In rodent models, L-DOPA methyl ester was found to be effective in reversing reserpine-induced akinesia and producing contraversive circling behavior, similar to L-DOPA but with enhanced oral activity . This suggests that this compound may provide a more effective delivery method for patients experiencing fluctuations in response to traditional therapies.

1.2 Antihypertensive Effects

This compound also functions as an antihypertensive agent. Its mechanism involves alpha-adrenergic agonism, which can help manage high blood pressure by inducing vasodilation and reducing peripheral resistance .

Synthesis and Formulation

The synthesis of this compound is crucial for its application in clinical settings. Recent advancements have focused on improving yield and reducing environmental impact during production.

- Synthesis Methodology : A notable synthetic method involves using veratone as a raw material, leading to a straightforward process that meets green chemistry standards. This method has been optimized to enhance yield while minimizing waste and energy consumption .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of L-alpha-Methyl DOPA Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The dihydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-DOPA Derivatives

L-DOPA Ethyl Ester Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₄; MW: 261.7 g/mol .

- Application : Similar use as a dopamine precursor but with modified bioavailability .

6-Hydroxydopamine Hydrochloride

- CAS No.: 28094-15-7; Formula: C₈H₁₂ClNO₃ .

- Key Difference : Contains a hydroxylated dopamine backbone; induces selective neurotoxicity in dopaminergic neurons .

- Application : Used to model Parkinson’s disease via oxidative stress, unlike the precursor role of L-alpha-Methyl DOPA .

α-Methyl-D,L-p-tyrosine Methyl Ester Hydrochloride

Pharmacologically Active Catechol Derivatives

Catechoyl-Dipeptides

- Example: Penicillin derivatives with catechol moieties exhibit 30–60× higher antitumor activity than L-alpha-Methyl DOPA Methyl Ester in melanoma models .

- Mechanism : Enhanced redox activity and selectivity for malignant cells .

Macrocyclic Receptors (e.g., 29a–e)

Comparative Data Table

Key Research Findings

- Stereochemical Sensitivity: Macrocyclic receptors (e.g., 29c) discriminate between D/L-amino acid esters, underscoring the relevance of L-alpha-Methyl DOPA Methyl Ester’s (2S) configuration in drug design .

- Pharmacokinetic Optimization : Ethyl ester derivatives may offer prolonged dopamine release compared to methyl esters due to slower enzymatic hydrolysis .

- Therapeutic Potential: Catechol-containing compounds like L-alpha-Methyl DOPA Methyl Ester and its analogs show dual utility in neurological and antimicrobial applications .

Biological Activity

L-alpha-Methyl DOPA Methyl Ester Hydrochloride, commonly referred to as L-DOPA methyl ester, is a derivative of L-DOPA that has gained attention for its potential therapeutic applications, particularly in the management of Parkinson's disease and hypertension. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

L-DOPA methyl ester is a prodrug that enhances the solubility and bioavailability of L-DOPA. It is synthesized to overcome the limitations associated with L-DOPA, such as its acidity and insolubility, which hinder its effectiveness in chronic systemic delivery . The compound acts primarily as a precursor to dopamine and has been studied for its pharmacological effects in various animal models.

L-DOPA methyl ester functions through several mechanisms:

- Dopamine Precursor : It is converted into dopamine in the body, which is crucial for motor control and cognitive function.

- Alpha-Adrenergic Agonism : Similar to its parent compound, it may exert effects on alpha-adrenergic receptors, influencing blood pressure regulation .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is responsible for converting L-DOPA into dopamine; inhibition leads to altered levels of biogenic amines such as norepinephrine and serotonin .

Biological Activities

The biological activities of L-DOPA methyl ester can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that L-DOPA methyl ester exhibits neuroprotective properties, particularly in models of Parkinson's disease. Studies have shown that it can reverse reserpine-induced akinesia in mice and produce significant behavioral changes in rats with induced lesions in the medial forebrain bundle .

2. Antioxidant Activity

L-DOPA derivatives are known for their radical scavenging abilities due to their catechol structure. The methyl ester variant has been shown to possess enhanced antioxidant properties compared to its parent compound, which may contribute to its neuroprotective effects .

3. Antihypertensive Effects

As a prodrug of methyldopa, L-DOPA methyl ester has been investigated for its antihypertensive properties. It acts as a centrally-acting alpha-2 adrenergic agonist, leading to decreased peripheral sympathetic tone and reduced arterial pressure .

Case Studies

- Parkinson's Disease Management : A study highlighted that continuous intravenous infusions of L-DOPA methyl ester could maintain mobility in patients experiencing response fluctuations typical of Parkinson's disease. The compound was found to be more effective than standard L-DOPA when administered orally .

- Hypertension Treatment : Clinical trials have demonstrated that L-DOPA methyl ester can effectively lower blood pressure without significant side effects typically associated with other antihypertensive medications .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing L-alpha-Methyl DOPA Methyl Ester Hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of L-alpha-Methyl DOPA with methanol under acidic conditions, followed by hydrochloride salt formation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by HPLC, as per Sigma-Aldrich protocols), and mass spectrometry (MS) for molecular weight validation . Stability testing under varying pH and temperature conditions is critical for reproducibility .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : While the compound is classified with low acute toxicity (Health = 0, Fire = 0, Reactivity = 0), standard laboratory safety measures apply: use gloves, goggles, and fume hoods during handling. Store at 2–8°C in airtight containers to prevent hydrolysis. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention if ingested .

Q. What are the primary applications of this compound in neurochemical research?

- Methodological Answer : The compound is used to study dopamine metabolism and tyrosine hydroxylase (TH) inhibition. For example, it competes with tyrosine in TH assays, reducing DOPA synthesis. Experimental designs should include control groups with TH inhibitors like α-Methyl-D,L-p-tyrosine Methyl Ester Hydrochloride for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability in aqueous solutions?

- Methodological Answer : Stability discrepancies may arise from pH-dependent hydrolysis. Use buffered solutions (e.g., phosphate buffer at pH 7.4) and monitor degradation via HPLC at timed intervals. For long-term studies, lyophilize the compound and reconstitute it fresh before use. Cross-validate results with spectroscopic methods (e.g., UV-Vis absorption at 280 nm) .

Q. What experimental designs are optimal for studying the compound’s role in melanogenesis or Parkinson’s disease models?

- Methodological Answer : In melanogenesis studies, combine the compound with α-MSH (melanocyte-stimulating hormone) and measure tyrosinase activity via spectrophotometric assays (e.g., L-DOPA oxidation at 475 nm). For Parkinson’s models, co-administer with 6-OHDA in rodents and quantify dopamine levels via microdialysis or immunohistochemistry . Include dose-response curves (e.g., 0.1–10 mM) to assess efficacy thresholds .

Q. How can researchers address variability in enzyme inhibition assays involving this compound?

- Methodological Answer : Variability often stems from differences in enzyme sources (e.g., recombinant vs. tissue-extracted TH) or assay conditions. Standardize protocols using purified enzymes and fixed incubation times (e.g., 30 minutes at 37°C). Include internal controls like DOPA decarboxylase inhibitors (e.g., benserazide) to isolate TH-specific effects. Statistical analysis should employ extra sum-of-squares F-tests to compare ED50 values across replicates .

Q. What advanced techniques are recommended for analyzing the compound’s interaction with cellular receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For in vivo receptor mapping, combine microinjection of the compound with electrophysiological recordings in brain slices (e.g., substantia nigra neurons). Validate findings using knock-out models or siRNA targeting dopamine receptors .

Data Analysis & Reproducibility

Q. How should researchers normalize data from dose-response studies involving this compound?

- Methodological Answer : Normalize firing rates or enzymatic activity to baseline measurements (pre-treatment levels) to account for inter-experimental variability. Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Normalized data should be reported as mean ± SEM with n ≥ 6 replicates .

Q. What validation steps are critical when using this compound in HPLC or mass spectrometry workflows?

- Methodological Answer : Include a deuterated internal standard (e.g., D3-L-DOPA) to correct for matrix effects in HPLC-MS/MS. Calibrate instruments with certified reference materials, and validate retention times against published databases. For quantification, ensure linearity across the expected concentration range (e.g., 1–100 ng/mL) with R² > 0.99 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.